![molecular formula C7H16ClNO B2960147 2,2-Dimethyloxan-3-amine;hydrochloride CAS No. 2247104-12-5](/img/structure/B2960147.png)
2,2-Dimethyloxan-3-amine;hydrochloride
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Overview
Description
2,2-Dimethyloxan-3-amine hydrochloride is a chemical compound with the CAS Number: 2247104-12-5 . It has a molecular weight of 165.66 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of 2,2-Dimethyloxan-3-amine hydrochloride is C7H16ClNO. The InChI Code is 1S/C7H15NO.ClH/c1-7(2)6(8)4-3-5-9-7;/h6H,3-5,8H2,1-2H3;1H .Physical And Chemical Properties Analysis
Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13 C NMR spectra .Scientific Research Applications
Synthesis Applications
2,2-Dimethyloxan-3-amine hydrochloride is an intermediate in chemical syntheses, such as in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens. The synthesis involves key steps like asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's utility in creating complex molecular architectures with high efficiency and selectivity (Fleck et al., 2003).
Catalytic Applications
Amines, including derivatives of 2,2-Dimethyloxan-3-amine, play a crucial role in catalytic processes for the amination of biomass-based alcohols. This process is foundational for producing various chemicals, including agrochemicals, pharmaceuticals, and food additives, showcasing the versatility of amines in industrial chemistry (Pera‐Titus & Shi, 2014).
Material Science and Surface Functionalization
In material science, amines derived from 2,2-Dimethyloxan-3-amine hydrochloride are instrumental in the development of surface functionalization techniques. This is critical for creating materials with specific properties, such as hydrophilicity or reactivity, applicable in medical device development, drug delivery, and energy storage devices (Hong et al., 2014).
Environmental and Atmospheric Science
Amines, including 2,2-Dimethyloxan-3-amine derivatives, are identified as more effective than ammonia in enhancing neutral and ion-induced sulfuric acid-water nucleation in the atmosphere. This implies their significant role in atmospheric processes and climate dynamics, highlighting the environmental implications of amines (Kurtén et al., 2008).
Pharmaceutical Applications
In pharmaceutical research, the manipulation and functionalization of amines, such as 2,2-Dimethyloxan-3-amine hydrochloride, are pivotal in drug synthesis and development. Their application in asymmetric synthesis and as building blocks for complex molecules underlines their value in creating therapeutically active compounds (Yap et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyloxan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)6(8)4-3-5-9-7;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXMNSUYYZMFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCO1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloxan-3-amine;hydrochloride | |
CAS RN |
2247104-12-5 |
Source
|
Record name | 2,2-dimethyloxan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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